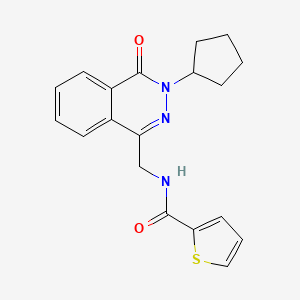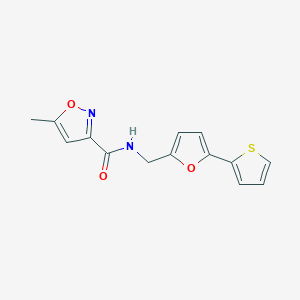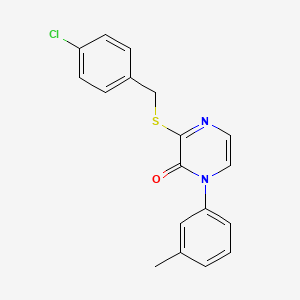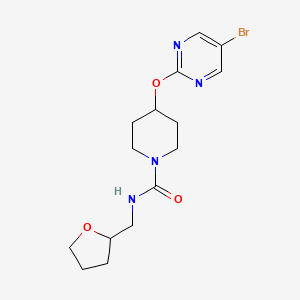
甲基-3-(3-((2-(3,4-二氢喹啉-1(2H)-基)乙基)氨基)-3-氧代丙基)-4-氧代-2-硫代-1,2,3,4-四氢喹啉-7-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of quinazoline, which is a type of organic compound. Quinazolines are part of a class of compounds known as heterocyclic aromatic compounds, which contain a ring structure made up of carbon atoms and at least one atom that is not carbon (in this case, nitrogen). These types of compounds often have interesting chemical properties and are commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The compound contains several functional groups, including an amino group (-NH2), a carboxylate ester group (-CO2CH3), and a thioxo group (=S). These functional groups can greatly influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinazolines and their derivatives are known to undergo a variety of chemical reactions. These can include substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and the functional groups present. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .科学研究应用
抗菌和抗真菌潜力
3-(3-((2-(3,4-二氢喹啉-1(2H)-基)乙基)氨基)-3-氧代丙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯及其相关化合物已被研究其作为抗菌剂的潜力。Desai、Shihora 和 Moradia (2007) 的研究重点是合成新的喹唑啉并测试它们的抗菌和抗真菌活性。这包括对大肠杆菌和金黄色葡萄球菌等生物进行测试(Desai, Shihora, & Moradia, 2007)。
抗癌应用
Gaber 等人。(2021) 探索了新型喹啉衍生物的合成,以评估它们对乳腺癌细胞系的影响。研究重点指出,与参考化合物相比,一些合成化合物的显着抗癌活性,表明在癌症治疗中进一步探索的潜力(Gaber et al., 2021)。
细胞毒活性与酪氨酸激酶抑制作用
Riadi 等人。(2021) 对一种新型喹唑啉酮类衍生物的研究显示,它对各种人类癌细胞系具有有效的细胞毒活性。该化合物还表现出对 VEGFR-2 和 EGFR 酪氨酸激酶的抑制活性,表明其作为一种有效的抗癌剂的潜力(Riadi et al., 2021)。
抗惊厥和抗菌活性
Rajasekaran、Rajamanickam 和 Darlinquine (2013) 进行的研究重点是合成新型喹唑啉酮衍生物并评估它们的抗惊厥和抗菌活性。他们的研究表明对各种细菌和真菌具有广谱活性,以及一些化合物具有有效的抗惊厥活性(Rajasekaran, Rajamanickam, & Darlinquine, 2013)。
作用机制
安全和危害
未来方向
属性
CAS 编号 |
946253-66-3 |
|---|---|
分子式 |
C24H26N4O4S |
分子量 |
466.56 |
IUPAC 名称 |
methyl 3-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-32-23(31)17-8-9-18-19(15-17)26-24(33)28(22(18)30)13-10-21(29)25-11-14-27-12-4-6-16-5-2-3-7-20(16)27/h2-3,5,7-9,15H,4,6,10-14H2,1H3,(H,25,29)(H,26,33) |
InChI 键 |
KEEDHKFMEWCMJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCC4=CC=CC=C43 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)
![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2699185.png)

![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)


![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)


![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)


![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)

